

Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-chloroquinazoline-6-carbonitrile**. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of theoretical data and expected values derived from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-chloroquinazoline-6-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for **4-chloroquinazoline-6-carbonitrile** is not readily available. The following tables provide predicted chemical shifts based on the analysis of structurally similar quinazoline derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm) Range	Multiplicity	Notes
H-2	8.8 - 9.2	Singlet (s)	The proton at position 2 is expected to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.
H-5	8.3 - 8.6	Doublet (d)	This proton is part of the benzene ring and is expected to show a small coupling constant.
H-7	7.9 - 8.2	Doublet of doublets (dd)	This proton will be split by both H-5 and H-8.
H-8	7.7 - 8.0	Doublet (d)	This proton will show coupling to H-7.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (δ , ppm) Range	Notes
C-2	150 - 155	The chemical shift is influenced by the two adjacent nitrogen atoms.
C-4	160 - 165	The carbon bearing the chlorine atom is expected to be significantly downfield.
C-4a	150 - 155	A quaternary carbon in the heterocyclic ring.
C-5	128 - 132	Aromatic carbon.
C-6	110 - 115	The carbon attached to the electron-withdrawing nitrile group.
C-7	135 - 140	Aromatic carbon.
C-8	125 - 130	Aromatic carbon.
C-8a	145 - 150	A quaternary carbon at the ring junction.
-C≡N	115 - 120	The carbon of the nitrile group.

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for **4-chloroquinazoline-6-carbonitrile** is not available. The table below lists the expected characteristic absorption bands based on its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group	Wavenumber (cm ⁻¹) Range	Intensity	Vibration
C≡N (Nitrile)	2220 - 2240	Medium to Strong	Stretching
C=N (Quinazoline ring)	1610 - 1630	Medium	Stretching
C=C (Aromatic)	1450 - 1600	Medium to Weak	Stretching
C-Cl (Chloro)	700 - 850	Strong	Stretching
C-H (Aromatic)	3000 - 3100	Medium to Weak	Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₉ H ₄ ClN ₃	PubChem[1]
Molecular Weight	189.60 g/mol	PubChem[1]
Exact Mass	189.0093748 Da	PubChem[1]
Predicted [M+H] ⁺	190.01665	PubChemLite
Predicted [M+Na] ⁺	211.99859	PubChemLite

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently available in public databases.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Approximately 5-10 mg of **4-chloroquinazoline-6-carbonitrile** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse ¹H NMR experiment is run.
 - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment is performed.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

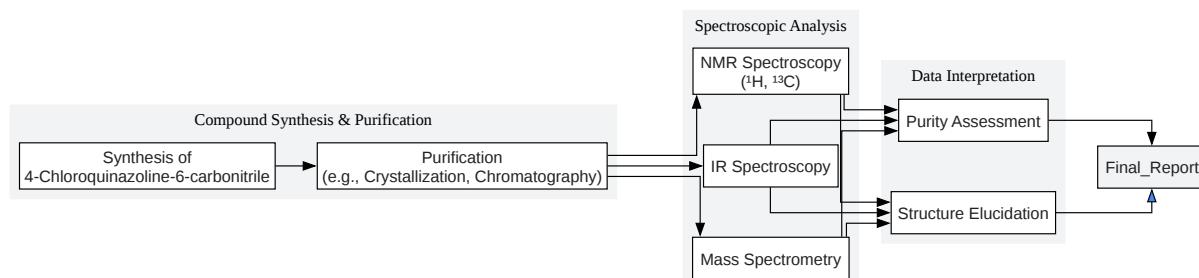
Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **4-chloroquinazoline-6-carbonitrile** is placed directly onto the ATR crystal.
 - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Procedure:

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - The mass spectrometer is operated in positive ion mode to detect protonated molecules ($[M+H]^+$) and other adducts.
 - A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
 - For fragmentation analysis (MS/MS), the precursor ion corresponding to $[M+H]^+$ is selected and subjected to collision-induced dissociation (CID).
- Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the m/z values of the fragment ions.

Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-chloroquinazoline-6-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroquinazoline-6-carbonitrile | C9H4ClN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189361#4-chloroquinazoline-6-carbonitrile-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com